2-Bromoquinoline-4-carboxylic acid

Medicinal Chemistry Pharmacokinetics Property Prediction

Procure 2-Bromoquinoline-4-carboxylic acid (CAS 15733-87-6) for reliable Suzuki-Miyaura, Heck, and Sonogashira cross-couplings. The reactive 2-bromo substituent ensures efficient oxidative addition with Pd catalysts, enabling modular synthesis of 2-arylquinoline-4-carboxylic acid libraries. With a calculated logP of 3.3, this scaffold offers enhanced passive membrane permeability for intracellular target engagement. Available as a stable, free-flowing crystalline solid (mp 175-176°C), simplifying handling and storage.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 15733-87-6
Cat. No. B095311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoquinoline-4-carboxylic acid
CAS15733-87-6
Synonyms2-BROMOQUINOLINE-4-CARBOXYLIC ACID
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O
InChIInChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14)
InChIKeyLUHABDKNXNXNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoquinoline-4-carboxylic acid (CAS 15733-87-6) Classification and Physicochemical Profile for Procurement


2-Bromoquinoline-4-carboxylic acid (CAS 15733-87-6) is a halogenated heterocyclic aromatic compound belonging to the class of quinoline carboxylic acids [1]. It features a bicyclic quinoline core with a carboxylic acid functional group at the 4-position and a reactive bromine substituent at the 2-position [2]. The molecular formula is C₁₀H₆BrNO₂, and its molecular weight is 252.06 g/mol . It is typically available as a crystalline solid with a purity of ≥95-97% . Its predicted physicochemical properties include a melting point of 175-176 °C [3] and a computed logP (XLogP3) of approximately 3.3, indicating high lipophilicity [4].

Why 2-Bromoquinoline-4-carboxylic acid (CAS 15733-87-6) Cannot Be Interchanged with Other 2-Substituted Quinoline-4-carboxylic Acids


Substitution of the halogen or alkyl group at the 2-position of the quinoline-4-carboxylic acid scaffold is not permissible when a specific synthetic or physicochemical profile is required. The 2-position substituent is a primary determinant of both downstream reactivity in cross-coupling reactions and fundamental properties like lipophilicity and melting point [1]. For instance, the bromine atom in 2-bromoquinoline-4-carboxylic acid is a critical handle for palladium-catalyzed transformations, a reactivity profile not shared by its 2-chloro, 2-fluoro, or 2-methyl counterparts, which exhibit significantly different oxidative addition kinetics . Furthermore, as shown in the evidence below, the choice of the 2-substituent leads to quantifiable differences in logP and thermal properties, which directly impact compound handling, purification, and performance in assays requiring specific lipophilicity ranges [2].

Quantitative Differentiation of 2-Bromoquinoline-4-carboxylic acid (CAS 15733-87-6) from 2-Chloro, 2-Fluoro, and 2-Methyl Analogs


Lipophilicity (LogP) Comparison: 2-Bromo Derivative Exhibits Highest Lipophilicity Among Halogenated Analogs

2-Bromoquinoline-4-carboxylic acid demonstrates a higher computed lipophilicity (logP) compared to its 2-chloro and 2-fluoro analogs. This difference is critical for applications where membrane permeability or compound retention time in reversed-phase chromatography is a key parameter. The target compound's XLogP3 is 3.3 [1], which is 0.08 units higher than that of 2-chloroquinoline-4-carboxylic acid (XLogP3 = 3.22) [2]. Data for 2-fluoroquinoline-4-carboxylic acid, from a separate QSPR study, shows a logP of 3.22, which is also lower than the 2-bromo derivative [3].

Medicinal Chemistry Pharmacokinetics Property Prediction

Thermal Property Differentiation: Substantial Melting Point Elevation Relative to 2-Chloro and 2-Methyl Analogs

The melting point of 2-bromoquinoline-4-carboxylic acid (175-176 °C) [1] is significantly higher than that of 2-chloroquinoline-4-carboxylic acid (35-37 °C) [2] and lower than that of 2-methylquinoline-4-carboxylic acid (245-247 °C) . This intermediate melting point provides a distinct advantage in purification via recrystallization and in the storage of the neat solid at ambient temperatures, which may be problematic for the low-melting 2-chloro analog.

Solid State Chemistry Crystallization Compound Handling

Synthetic Utility: Bromine Substituent as a Superior Handle for Suzuki Cross-Coupling Reactions

The 2-bromo substituent in 2-bromoquinoline-4-carboxylic acid is a well-established reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This reactivity enables the efficient introduction of diverse aryl or heteroaryl groups at the 2-position, a key transformation for constructing complex heterocyclic libraries. In contrast, the corresponding 2-chloro analog is less reactive under standard Suzuki conditions due to the stronger C-Cl bond [1]. This difference in oxidative addition efficiency allows for chemoselective transformations in polyhalogenated systems and provides a quantifiable advantage in synthetic throughput.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Defined Application Scenarios for 2-Bromoquinoline-4-carboxylic acid (CAS 15733-87-6) in R&D and Procurement


Synthesis of 2-Aryl-Substituted Quinoline-4-carboxylic Acid Libraries via Suzuki-Miyaura Coupling

Researchers and process chemists seeking to diversify the 2-position of the quinoline-4-carboxylic acid core should prioritize 2-bromoquinoline-4-carboxylic acid. The bromine atom serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions , allowing for the high-yielding and modular synthesis of 2-arylquinoline-4-carboxylic acids, which are privileged scaffolds in drug discovery for targets like alkaline phosphatases [1] and dihydroorotate dehydrogenase (DHODH) [2].

Preparation of Lipophilic Lead Compounds for Cell-Based Assays

Due to its elevated lipophilicity (logP of 3.3) relative to other 2-halogenated analogs , 2-bromoquinoline-4-carboxylic acid is the preferred starting material for generating compound libraries intended for cell-based assays. This higher logP can translate to improved passive membrane permeability, a critical factor for target engagement in intracellular targets [1]. This property distinguishes it from the less lipophilic 2-chloro and 2-fluoro versions.

Development of Solid-Phase Synthesis and Crystallization Protocols

Procurement specialists and analytical chemists should select 2-bromoquinoline-4-carboxylic acid for applications requiring a stable, free-flowing crystalline solid at room temperature. Its melting point of 175-176 °C provides a considerable operational advantage over 2-chloroquinoline-4-carboxylic acid (mp 35-37 °C), which may be difficult to handle due to its tendency to be a low-melting solid or liquid at ambient temperatures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromoquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.